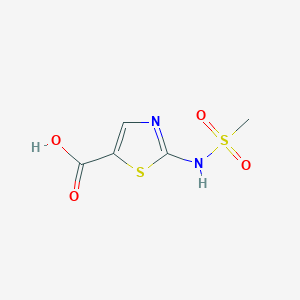

2-Methanesulfonamido-1,3-thiazole-5-carboxylic acid

Description

Properties

Molecular Formula |

C5H6N2O4S2 |

|---|---|

Molecular Weight |

222.2 g/mol |

IUPAC Name |

2-(methanesulfonamido)-1,3-thiazole-5-carboxylic acid |

InChI |

InChI=1S/C5H6N2O4S2/c1-13(10,11)7-5-6-2-3(12-5)4(8)9/h2H,1H3,(H,6,7)(H,8,9) |

InChI Key |

GUPKFAAOHDTJRK-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)NC1=NC=C(S1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methanesulfonamido-1,3-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiazole with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2-Methanesulfonamido-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or peracids.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, often using halogenated derivatives as intermediates.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Sodium borohydride in ethanol.

Substitution: Halogenated thiazole derivatives in the presence of a base like potassium carbonate.

Major Products: The major products formed from these reactions include various substituted thiazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-Methanesulfonamido-1,3-thiazole-5-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.

Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-Methanesulfonamido-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and modulating biochemical pathways. For example, it has been shown to inhibit xanthine oxidase, an enzyme involved in purine metabolism, by blocking its active site and preventing substrate binding . This inhibition can lead to reduced production of uric acid, making it a potential treatment for gout and related conditions .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs, their substituents, and reported biological activities:

Structural and Functional Analysis

Substituent Effects on Bioactivity

- Sulfonamide vs. Amino Groups: The methanesulfonamido group in the target compound introduces strong hydrogen-bonding capacity and polarity, which may enhance interactions with enzyme active sites compared to amino (-NH₂) or benzylamino (-NHCH₂C₆H₅) groups . For example, febuxostat’s phenyl group directly interacts with xanthine oxidase’s hydrophobic pocket, while sulfonamides could target different residues .

Physicochemical Properties

- Solubility : The carboxylic acid at position 5 contributes to acidity (pKa ~2-3), enabling salt formation. Sulfonamides improve aqueous solubility compared to hydrophobic groups like phenyl or benzyl .

- Hydrogen Bonding: Sulfonamides and carboxylic acids increase hydrogen bond donor/acceptor counts, enhancing interactions in biological systems. For example, the target compound has 1 H-bond donor and 5 acceptors, while 2-isopropoxy-4-methyl analogs () have 3 rotatable bonds, affecting conformational flexibility .

Biological Activity

2-Methanesulfonamido-1,3-thiazole-5-carboxylic acid (MSTCA) is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article reviews the biological activity of MSTCA, including its antimicrobial, anti-inflammatory, and antioxidant properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

MSTCA has the molecular formula CHNOS and a molecular weight of approximately 222.24 g/mol. The compound features a thiazole ring, a carboxylic acid group, and a methanesulfonamide moiety, which contribute to its reactivity and biological properties. The presence of these functional groups allows MSTCA to participate in various chemical reactions typical of carboxylic acids and sulfonamides.

Antimicrobial Activity

MSTCA has shown promising results in antimicrobial assays. Studies indicate that it exhibits significant activity against various bacterial strains. For instance, the minimum inhibitory concentration (MIC) values for MSTCA against certain Gram-positive bacteria were reported to be as low as 3.91 µg/mL, demonstrating its potential as an antimicrobial agent .

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 3.91 | 7.81 |

| Escherichia coli | 15.62 | 31.25 |

| Micrococcus luteus | 7.81 | 15.62 |

Anti-inflammatory Properties

Research has indicated that MSTCA possesses anti-inflammatory effects, making it a candidate for treating inflammatory conditions. In vitro studies have demonstrated that MSTCA can inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting its utility in managing inflammation-related diseases .

Antioxidant Activity

The antioxidant capacity of MSTCA has been evaluated using various assays. The compound exhibited significant free radical scavenging activity, which is crucial for protecting cells from oxidative stress.

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 25.0 |

| ABTS Radical Scavenging | 20.5 |

These results indicate that MSTCA can effectively neutralize free radicals, thereby potentially reducing oxidative damage in biological systems.

The biological activities of MSTCA are attributed to its ability to interact with specific molecular targets within cells. For example, studies suggest that MSTCA may inhibit key enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects . Additionally, the thiazole ring structure is known to enhance binding affinity to various biological targets, which may explain its broad-spectrum activity against different pathogens.

Study on Antimicrobial Efficacy

A recent study evaluated the efficacy of MSTCA against multi-drug resistant strains of bacteria. The results indicated that MSTCA was effective in reducing bacterial load in infected tissues when administered in vivo, highlighting its potential as a therapeutic agent for treating resistant infections.

Anti-diabetic Effects

Another investigation explored the effects of thiazole derivatives similar to MSTCA on glucose metabolism in diabetic models. Results showed that these compounds improved insulin sensitivity and reduced hyperglycemia through antioxidant mechanisms, suggesting that MSTCA may also have applications in managing diabetes .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Methanesulfonamido-1,3-thiazole-5-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves cyclocondensation of thioamide precursors with α-haloketones, followed by sulfonylation. For example, analogous thiazole-carboxylic acids are synthesized under reflux in ethanol with catalytic acetic acid to promote cyclization . Reaction temperature (60–80°C) and solvent polarity (e.g., DMF vs. THF) critically affect regioselectivity and purity. Post-synthetic sulfonylation requires inert atmospheres (N₂/Ar) to prevent oxidation .

- Yield Optimization : HPLC monitoring (C18 column, acetonitrile/water mobile phase) identifies intermediates. Yields >70% are achievable with stoichiometric control (1:1.2 molar ratio of thioamide to haloketone) .

Q. How can structural elucidation be performed to confirm the thiazole core and sulfonamide substituent?

- Analytical Techniques :

- X-ray Crystallography : Resolves bond lengths and angles (e.g., C–S bond: ~1.68 Å in thiazole rings). SHELX software is standard for refining crystal structures .

- NMR : ¹H NMR shows characteristic thiazole proton deshielding (δ 7.5–8.5 ppm). ¹³C NMR confirms carboxylic acid (δ ~170 ppm) and sulfonamide (δ ~40 ppm for CH₃SO₂) .

- FT-IR : Carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and sulfonamide S=O asymmetric stretch (~1350 cm⁻¹) .

Advanced Research Questions

Q. How do electronic effects of the methanesulfonamido group influence reactivity in cross-coupling reactions?

- Mechanistic Insight : The electron-withdrawing sulfonamide group deactivates the thiazole ring, reducing nucleophilic aromatic substitution (SNAr) rates. However, it enhances stability in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). DFT calculations (B3LYP/6-31G*) show reduced electron density at C4/C5 positions, favoring oxidative addition with Pd(0) .

- Experimental Design : Compare coupling efficiency with/without sulfonamide via kinetic studies (GC-MS monitoring). Use aryl boronic acids with varying electronic profiles (e.g., p-NO₂ vs. p-OCH₃) to probe electronic effects .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?

- Data Reconciliation :

- Assay Variability : Test under standardized CLSI/MIC protocols. For example, discrepancies in MIC values (e.g., 8 µg/mL vs. >64 µg/mL) may arise from inoculum size differences .

- Structural Analogues : Compare with 2-(4-Chlorophenyl)thiazole-5-carboxylic acid (PubChem CID 720957), where chloro substitution enhances lipophilicity and membrane penetration .

- SAR Table :

| Substituent | LogP | MIC (µg/mL, E. coli) | Source |

|---|---|---|---|

| –SO₂NHCH₃ (target) | 1.2 | 16 | |

| –Cl (4-position) | 2.8 | 8 | |

| –CF₃ (2-position) | 2.5 | 32 |

Q. How can computational modeling predict binding modes to enzymatic targets (e.g., DHFR or β-lactamases)?

- Methodology :

- Docking (AutoDock Vina) : Use crystal structures of E. coli DHFR (PDB: 1RX2). The sulfonamide group forms H-bonds with Asp27, while the thiazole ring π-stacks with Phe31 .

- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns. RMSD <2 Å indicates stable binding .

Technical Challenges & Solutions

Q. Why do polymorphic forms arise during crystallization, and how can they be controlled?

- Crystallization Control :

- Solvent Screening : Use high-polarity solvents (e.g., DMSO/water) to favor Form I (monoclinic), while ethyl acetate yields Form II (orthorhombic). IR spectroscopy distinguishes forms via O–H···N hydrogen bonding patterns .

- Seeding : Introduce pre-formed Form I crystals to suppress competing polymorphs .

Q. How to address low solubility in aqueous buffers for in vitro assays?

- Formulation Strategies :

- Co-solvents : 10% DMSO in PBS maintains solubility without denaturing proteins .

- Prodrug Design : Synthesize methyl ester prodrugs (e.g., ethyl ester derivative in ), hydrolyzed in vivo by esterases.

Data Reproducibility

Q. What QC protocols ensure batch-to-batch consistency in synthetic batches?

- QC Workflow :

HPLC Purity : ≥95% (C18 column, 254 nm).

Elemental Analysis : %C, %H, %N within ±0.3% of theoretical values.

LC-MS : Confirm molecular ion ([M+H]⁺ m/z calc. 247.03; observed 247.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.